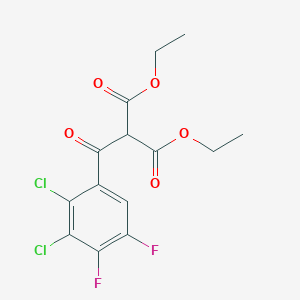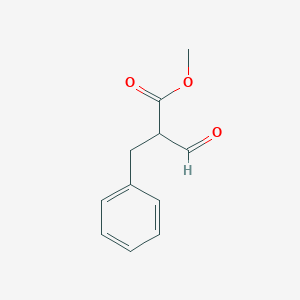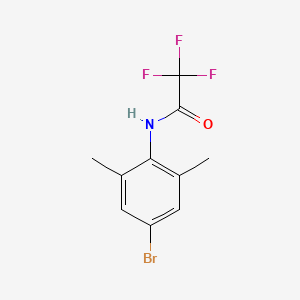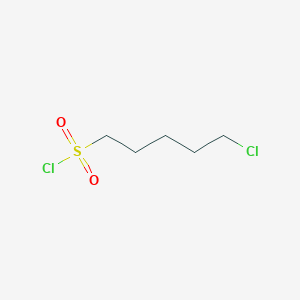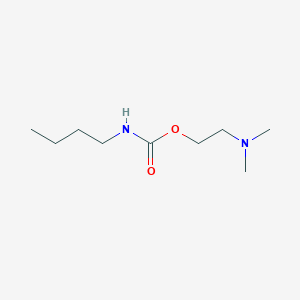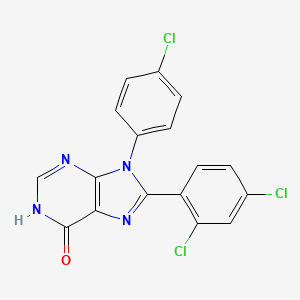
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one is a complex organic compound characterized by its unique structure, which includes chlorinated phenyl groups attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenyl and 2,4-dichlorophenyl derivatives with purine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
Scientific Research Applications
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)propan-2-one: Shares structural similarities but differs in its functional groups and applications.
2,4-Dichlorophenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate: Another compound with chlorinated phenyl groups, used in different contexts.
3-(2-Chlorophenyl)-2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)acrylonitrile: Similar in having chlorinated phenyl groups but with distinct chemical properties and uses.
Uniqueness
9-(4-Chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6(9H)-one is unique due to its purine core structure combined with chlorinated phenyl groups, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
686344-46-7 |
|---|---|
Molecular Formula |
C17H9Cl3N4O |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-1H-purin-6-one |
InChI |
InChI=1S/C17H9Cl3N4O/c18-9-1-4-11(5-2-9)24-15(12-6-3-10(19)7-13(12)20)23-14-16(24)21-8-22-17(14)25/h1-8H,(H,21,22,25) |
InChI Key |
OMWNHSMRUOTAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC=N3)N=C2C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


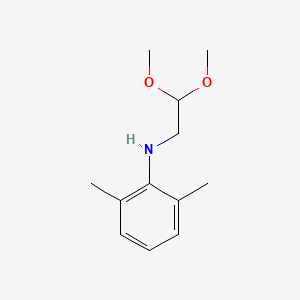
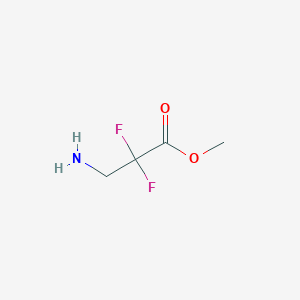
![1-Propanesulfonic acid, 3-[(1,2-dimethylpropyl)amino]-](/img/structure/B8646360.png)
![2-Butyne, 1,4-bis[(tetrahydropyran-2-yl)oxy]-](/img/structure/B8646368.png)
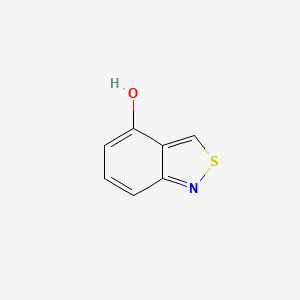
![Methyl [(dimethoxyphosphoryl)methoxy]acetate](/img/structure/B8646390.png)
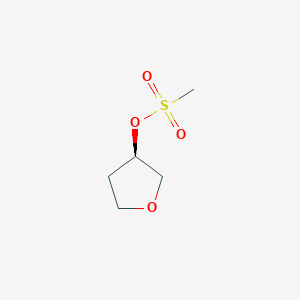
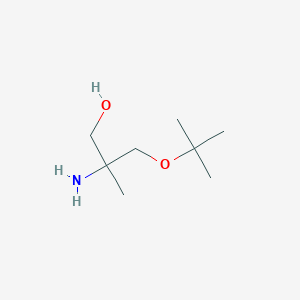
![4-(hydroxymethyl)-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B8646428.png)
